molecular formula C18H13FN4O3S B2911778 methyl 5-({[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 893910-86-6

methyl 5-({[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B2911778
CAS No.: 893910-86-6
M. Wt: 384.39
InChI Key: ZBCPMEIUCYCMRB-UHFFFAOYSA-N
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Description

Methyl 5-({[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at the 1-position and a sulfanylmethyl-furan-2-carboxylate moiety at the 4-position. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The sulfanyl linker may influence conformational flexibility and binding interactions.

Properties

IUPAC Name

methyl 5-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c1-25-18(24)15-7-6-13(26-15)9-27-17-14-8-22-23(16(14)20-10-21-17)12-4-2-11(19)3-5-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCPMEIUCYCMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-({[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with cyanamide to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially altering its electronic properties.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-({[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can modulate their activity, leading to altered cellular responses. This mechanism is particularly relevant in the context of cancer treatment, where kinase inhibitors are used to block the proliferation of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Pyrazolo[3,4-d]Pyrimidine Derivatives

Example 62 ()
  • Structure: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate.
  • Key Differences : Replaces the furan-2-carboxylate with a thiophene-2-carboxylate and introduces a chromen-4-one moiety.
  • Properties: Molecular weight = 560.2 g/mol; melting point = 227–230°C. The chromenone ring may enhance π-π stacking interactions, while the thiophene increases electron density compared to furan .
Compound
  • Structure : 5-Bromo-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide.
  • Key Differences : Substitutes the sulfanylmethyl-furan carboxylate with a bromo-furan carboxamide and adds a methyl-pyrazole group.
  • Properties: Molecular weight = 482.3 g/mol.

Substituent Variations

Fluorophenyl Modifications ()
  • : Dihydro-pyrazoline derivatives with 4-fluorophenyl groups exhibit reduced aromaticity but similar electronic profiles. For example, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has a saturated pyrazoline ring, which may reduce planarity and binding affinity compared to the fully aromatic pyrazolo[3,4-d]pyrimidine core .
  • : Hydroxyphenyl-substituted analogs (e.g., 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) show increased solubility due to the hydroxyl group but lower metabolic stability .
Sulfanyl vs. Carbonyl Linkers ()
  • Example 60 (): Features a sulfonamide group instead of a sulfanyl linker. The compound (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide) has a higher melting point (242–245°C), suggesting stronger intermolecular forces due to the sulfonamide group .

Physicochemical Properties

Property Target Compound Example 62 () Compound
Molecular Weight Not Reported 560.2 g/mol 482.3 g/mol
Melting Point Not Reported 227–230°C Not Reported
Key Functional Groups Furan carboxylate, sulfanyl Thiophene carboxylate, chromenone Bromo-furan carboxamide

Biological Activity

Methyl 5-({[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its interaction with biological targets.

PropertyValue
Molecular Formula C18H13FN4O4
Molecular Weight 368.3 g/mol
IUPAC Name This compound
InChI Key UFERNFZALOKWME-UHFFFAOYSA-N

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins essential for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a promising candidate for cancer therapy.

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines. The following table summarizes key findings from recent research:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF73.79CDK2 inhibition
SF-26812.50Induction of apoptosis
NCI-H46042.30Cell cycle arrest
K-5620.16Inhibition of CDK2

These studies demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an effective therapeutic agent.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth : A study conducted by Sun et al. reported that derivatives similar to this compound showed potent inhibition of cancer cell proliferation in vitro, with IC50 values indicating strong efficacy against MCF7 and NCI-H460 cells .
  • Mechanistic Insights : Research has revealed that the compound not only inhibits CDK2 but also affects downstream signaling pathways involved in cell survival and proliferation. This multi-faceted approach enhances its therapeutic potential .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly influence biological activity, allowing for further optimization of the compound's efficacy against specific cancer types .

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